molecular formula C14H14N2O2 B13134729 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile

Cat. No.: B13134729
M. Wt: 242.27 g/mol
InChI Key: WOSFIKLUWDUPNN-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, specialty chemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a classical method for forming carbon-carbon double bonds by condensing an aldehyde with a compound containing an active methylene group, such as malononitrile. The reaction is usually catalyzed by a base, such as piperidine or pyridine, and can be carried out in various solvents, including ethanol and ethyl acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using solid catalysts, such as Ti-Al-Mg hydrotalcite, which enhances the reaction’s efficiency and selectivity. The use of such catalysts allows for a greener and more sustainable production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce ethoxyethylidene derivatives .

Scientific Research Applications

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile stands out due to its unique combination of benzyl and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(1-ethoxy-2-phenylmethoxyethylidene)propanedinitrile

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(13(8-15)9-16)11-17-10-12-6-4-3-5-7-12/h3-7H,2,10-11H2,1H3

InChI Key

WOSFIKLUWDUPNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C#N)C#N)COCC1=CC=CC=C1

Origin of Product

United States

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